2-Bromo-6-fluoro-4-methylphenylboronic acid
Overview
Description
2-Bromo-6-fluoro-4-methylphenylboronic Acid is a compound useful in organic synthesis . It has a molecular formula of CHBBrFO and an average mass of 218.816 Da .
Synthesis Analysis
The synthesis of 2-Bromo-6-fluoro-4-methylphenylboronic acid can be achieved from Triisopropyl borate and 2-Bromo-5-fluorotoluene . It can also be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has also been reported .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-fluoro-4-methylphenylboronic acid includes elements such as Carbon ©, Hydrogen (H), Bromine (Br), Fluorine (F), and Oxygen (O). The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis
This compound is often used in Suzuki–Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It can also participate in other reactions such as the Matteson–CH2–homologation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-fluoro-4-methylphenylboronic acid include a molecular weight of 232.84 . More specific properties such as boiling point, density, and flash point can be determined through experimental methods .Scientific Research Applications
- Application : 2-Bromo-6-fluoro-4-methylphenylboronic acid serves as a versatile boron reagent in SM reactions. Researchers use it to synthesize complex organic molecules, such as pharmaceuticals, agrochemicals, and materials .
- Application : Researchers have used 2-Bromo-6-fluoro-4-methylphenylboronic acid in the preparation of functionally selective allosteric modulators of GABAA receptors .
- Application : 2-Bromo-6-fluoro-4-methylphenylboronic acid has been used in the preparation of hydroxyphenylnaphthols, which act as potential inhibitors of 17ß-HSD2 .
Suzuki–Miyaura Cross-Coupling Reactions
Selective Allosteric Modulators of GABAA Receptors
Hydroxyphenylnaphthols as 17ß-Hydroxysteroid Dehydrogenase Type 2 Inhibitors
Protodeboronation for Indolizidine Synthesis
Mechanism of Action
Target of Action
2-Bromo-6-fluoro-4-methylphenylboronic acid is a type of organoboron compound, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are various biochemical reactions where it acts as a reagent. It is particularly used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the compound, which is then used in various chemical transformations . For instance, it can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The Suzuki–Miyaura coupling is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling . This enables the synthesis of a wide variety of organic compounds . Additionally, the compound’s protodeboronation has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Action Environment
The action of 2-Bromo-6-fluoro-4-methylphenylboronic acid is influenced by environmental factors such as air and moisture . These factors can affect the stability of the compound and thus its efficacy in chemical reactions . Moreover, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .
Safety and Hazards
properties
IUPAC Name |
(2-bromo-6-fluoro-4-methylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEVTAXQXHBUMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Br)C)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-4-methylphenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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